N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a tert-butyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked via a morpholinoethyl chain. These compounds are typically designed to interact with taste receptors, such as the human TAS1R1/TAS1R3 umami receptor, to enhance savory flavors in food products .
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXBHZVWQCEQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the RCAR/ (PYR/PYL) receptor proteins . These receptors are crucial in various biological processes and have been identified as promising structures for interaction with this compound.
Mode of Action
The compound interacts with its targets, the RCAR/ (PYR/PYL) receptor proteins, by binding to them. This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA), indicating a strong interaction between the compound and its targets.
Biochemical Pathways
The compound’s interaction with the RCAR/ (PYR/PYL) receptor proteins affects the downstream biochemical pathways associated with these receptors. .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the RCAR/ (PYR/PYL) receptor proteins. The strong binding affinity suggests that the compound could potentially modulate the biological processes controlled by these receptors.
Comparison with Similar Compounds
Metabolic Pathways
- Metabolism likely involves oxidation of aromatic or heterocyclic rings .
- This compound: While direct data are absent, the morpholino group may undergo oxidative dealkylation, and the indoline ring could be subject to cytochrome P450-mediated oxidation. The tert-butyl group may resist hydrolysis, prolonging metabolic stability .
Toxicity Data
- S336 (No. 1768): No observed adverse effect level (NOEL) = 100 mg/kg/day in 93-day rat studies .
- Analog No. 1769: Shares a similar oxalamide backbone but exhibits a lower NOEL (8 mg/kg/day), highlighting the impact of substituents on toxicity .
Regulatory and Commercial Considerations
- S336: Approved globally for use in sauces, snacks, and frozen foods due to its potency (10–100× stronger than monosodium glutamate) and favorable safety profile .
- Target Compound: Lacks regulatory evaluation in the provided evidence.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, morpholine protons at 3.5–3.7 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 422.53 for C24H30N4O3) and purity (>95%) .
- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) .
How is the biological activity of this compound initially screened in academic research?
Q. Basic
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition at 10–100 µM) .
What advanced methodologies are used to study its mechanism of action?
Q. Advanced
- Target Identification :
- Pull-down assays : Biotinylated analogs capture binding proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified receptors (e.g., KD values) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify modulated pathways (e.g., apoptosis or MAPK signaling) .
How do structural modifications (e.g., substituent variations) lead to contradictions in reported biological activities?
Q. Advanced
- Substituent Effects :
- Morpholino vs. Piperidine : Morpholino groups enhance solubility but reduce CNS penetration compared to piperidine .
- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF3) improve enzyme inhibition but may reduce cellular uptake .
Case Study : Replacement of p-tolyl with benzo[d][1,3]dioxole increased anticancer activity (IC50 from 15 µM to 8 µM) but lowered metabolic stability .
How can computational modeling guide the optimization of this compound?
Q. Advanced
- Molecular Docking : Predicts binding poses to targets (e.g., HIV-1 protease or kinases) using AutoDock Vina .
- MD Simulations : Assesses conformational stability in lipid bilayers (e.g., 100-ns simulations in GROMACS) .
- QSAR Models : Relates substituent electronic parameters (Hammett σ) to bioactivity .
What challenges arise during purification, and how are they addressed?
Q. Basic
- Impurity Profile : Byproducts from incomplete coupling (e.g., tert-butyl deprotection) require gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Solubility Issues : Use of DMSO or DMF for dissolving polar intermediates, followed by precipitation in cold ether .
How do physical properties (e.g., solubility, stability) impact experimental design?
Q. Basic
- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (e.g., 10 mM) for in vitro assays .
- Stability : Degradation under acidic conditions (pH <3) limits oral bioavailability; stability studies via HPLC at 37°C over 72 hours .
What strategies are used to evaluate enzymatic inhibition and selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
